molecular formula C6H7NO B126380 2-Methoxypyridine CAS No. 1628-89-3

2-Methoxypyridine

Cat. No. B126380
CAS RN: 1628-89-3
M. Wt: 109.13 g/mol
InChI Key: IWTFOFMTUOBLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05840898

Procedure details

A 5 liter 3-necked round bottom flask is equipped with an overhead mechanical stirrer under nitrogen, the flask is charged with tetrahydrofuran (1 L) and cooled to -78° C. To this stirred solution is added tert-butyllithium (1.7M in pentane, 800 mL, 1.36 mol) via canula followed by 2-methoxypyridine (132.2 g, 1.21 mol) at -78° C. The mixture is allowed to stir for one hr at -78° C. To the mixture is added N-formyl-N,N',N'-trimethylethylenediamine (176 mL, 1.37 mol) dropwise at -78° C. described as in Comins, D. L.; Baevsky, M. F.; Hong, H. J. Am. Chem. Soc. 1992, 114, 10972. The reaction mixture is stirred for about 30 min at -78° C. before warming to -23° C. over about 30 min. To the mixture at -23° C. is added ethylene glycol dimethyl ether (1 L) followed by n-butyllithium (2.5M in hexanes, 800 mL, 2.0 mol). The resultant mixture is stirred for about 2 h during which time the reaction mixture turns deep green. A 12 liter 4-neck round bottom flask is equipped with an overhead mechanical stirrer under nitrogen, the 12 liter flask is charged with iodine (571 g, 2.25 mol) and ethylene glycol dimethyl ether (2 L) and the resultant solution is cooled to -78° C. The contents of the 5 liter flask are transferred via canula to the mixture of iodine and ethylene glycol dimethyl ether in the 12 liter flask at -78° C. After the addition is complete, the reaction mixture is stirred for an additional 1 hr at -78° C. The cooling bath is removed and the mixture is allowed to warm to about 0° C. then treated with 2 L of water and 2 L of 1N hydrochloric acid. Methyl t-butyl ether (2 L) is added and the layers are separated. The aqueous layer is extracted with 2×1 L of methyl t-butyl ether. The combined organic extracts are washed with 1.2 L of saturated sodium thiosulfate solution followed by 1.2 L of saturated sodium chloride solution. The organic extracts are dried over sodium sulfate, filtered, and concentrated in vacuo to give a thick slurry. To the slurry is added 1 L of hexane resulting in the generation of additional precipitate. The mixture is cooled in an ice/water bath for about 30 min then filtered yielding 4-iodo-2-methoxy-pyridine-3-carbaldehyde. The filtrate is reconcentrated to a slurry and treated with hexane to generate additional precipitate again yielding 4-iodo-2-methoxy-pyridine-3-carbaldehyde. Chromatography (silica gel, 10% ethyl acetate/hexane) yields an analytical sample as a bright yellow solid: mp 98°-99° C. 1H-NMR (400 MHz, CDCl3) 10.21 (s, 1H), 7.86 (d, J=5 Hz, 1H), 7.54 (d, J=5 Hz, 1H), 4.06 (s, 3H); IR (CHCl3) 1710, 1560, 1470 1380, 1305, 1260, 1025 cm-1 ; Elemental analysis: calculated for C7H6NO2I: C 31.97%, H 2.30, N 5.32, I 48.25; Found: C 32.06, H 2.35; N 5.25, I 48.35.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
132.2 g
Type
reactant
Reaction Step Four
Quantity
176 mL
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
571 g
Type
reactant
Reaction Step Eight
Quantity
2 L
Type
solvent
Reaction Step Eight
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
1 L
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[CH:14](N(C)CCN(C)C)=[O:15].C([Li])CCC.[I:28]I>CCCCCC.COCCOC.O1CCCC1>[I:28][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([O:7][CH3:6])[C:13]=1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
132.2 g
Type
reactant
Smiles
COC1=NC=CC=C1
Step Five
Name
Quantity
176 mL
Type
reactant
Smiles
C(=O)N(CCN(C)C)C
Step Six
Name
Quantity
800 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
571 g
Type
reactant
Smiles
II
Name
Quantity
2 L
Type
solvent
Smiles
COCCOC
Step Nine
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Eleven
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for one hr at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 liter 3-necked round bottom flask is equipped with an overhead mechanical stirrer under nitrogen
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for about 30 min at -78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
before warming to -23° C. over about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A 12 liter 4-neck round bottom flask is equipped with an overhead mechanical stirrer under nitrogen
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for an additional 1 hr at -78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 0° C.
ADDITION
Type
ADDITION
Details
then treated with 2 L of water and 2 L of 1N hydrochloric acid
ADDITION
Type
ADDITION
Details
Methyl t-butyl ether (2 L) is added
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with 2×1 L of methyl t-butyl ether
WASH
Type
WASH
Details
The combined organic extracts are washed with 1.2 L of saturated sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a thick slurry
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice/water bath for about 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C(=NC=C1)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.